molecular formula C18H18N4OS2 B2374751 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207025-59-9

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2374751
CAS No.: 1207025-59-9
M. Wt: 370.49
InChI Key: PLFBPZVJPCNSJZ-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as p-toluidine) under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with an allyl halide in the presence of a base to form the allyl-imidazole thioether.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under basic conditions.

    Acetamide Formation: The final step involves the coupling of the thiazole derivative with the imidazole thioether using an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Hydrogenated imidazole and thiazole derivatives.

    Substitution: Various substituted imidazole and thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Due to the presence of imidazole and thiazole rings, the compound may exhibit antimicrobial activity against a range of pathogens.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer research.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((1-allyl-5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((1-allyl-5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-3-9-22-15(14-6-4-13(2)5-7-14)11-20-18(22)25-12-16(23)21-17-19-8-10-24-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBPZVJPCNSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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